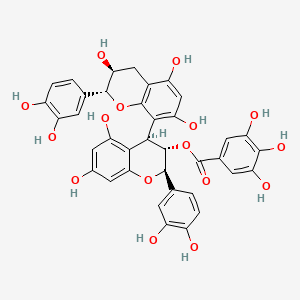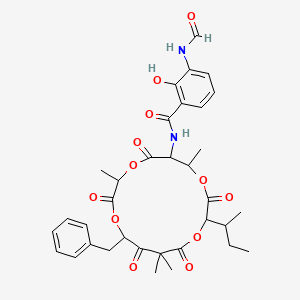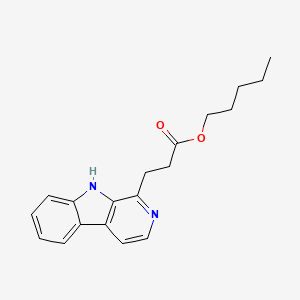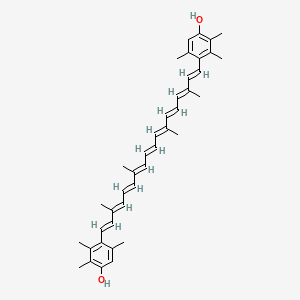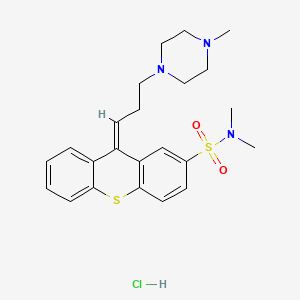
Thiothixene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiothixene Hydrochloride is the hydrochloride salt form of thiothixene, a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.
Applications De Recherche Scientifique
Injectable Long-term Control-Released In Situ Gels
Thiothixene hydrochloride (HT) has been formulated into novel injectable long-term control-released in situ gels for the treatment of schizophrenia. This formulation is based on biodegradable material polylactic acid (PLA) and has demonstrated prolonged drug release over several weeks and good histocompatibility without significant inflammatory reactions in in vitro and in vivo studies. This addresses the challenge of ensuring consistent medication intake in patients who might struggle with self-administration due to their condition (Che Xin et al., 2014).
Psychopharmacological Actions
Research has compared the psychopharmacological actions of thiothixene with other antipsychotics like chlorpromazine and prochlorperazine. Thiothixene's effectiveness as an antipsychotic drug in chronic schizophrenic patients has led to investigations of its psychopharmacological properties, including the study of its geometric isomers and their pharmacological activity differences (A. Weissman, 2004).
Flow-Injection Chemiluminometric Determination
Thiothixene has been the subject of analytical chemistry studies, like the development of a flow-injection methodology using tris(2,2'-dipyridyl)ruthenium(II) chemiluminescence for rapid and sensitive determination of thiothixene in pharmaceutical formulations and biological fluids. This method provides valuable tools for drug monitoring and ensures proper dosage and treatment effectiveness (F. Aly et al., 2001).
Somatosensory Evoked Potential Changes
Thiothixene has been studied for its effects on the central nervous system, particularly by analyzing changes in the somatosensory evoked response in chronic schizophrenic patients. The research found significant changes in latency and amplitude of the SEP, correlating with the treatment duration and dosage. This research provides insights into the neurological impact of thiothixene and its potential therapeutic effects (B. Saletu et al., 2004).
Correlation with Serum Levels and Age
Studies have explored the correlation between thiothixene serum levels and age, highlighting the importance of considering patient age when determining dosage for optimal therapeutic effect and minimal side effects. This research emphasizes the need for tailored treatment plans based on individual patient profiles (J. Yesavage et al., 2004).
Propriétés
Nom du produit |
Thiothixene hydrochloride |
|---|---|
Formule moléculaire |
C23H30ClN3O2S2 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-; |
Clé InChI |
ALDJVABCVUVJGI-SRJUEMFDSA-N |
SMILES isomérique |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
SMILES canonique |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



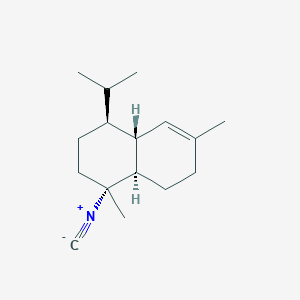
![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)
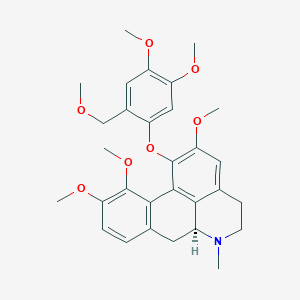

![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)
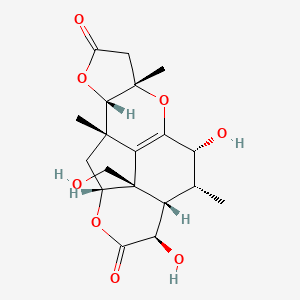
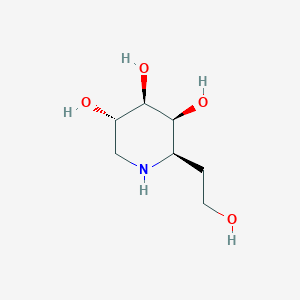

![2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate](/img/structure/B1246720.png)
